molecular formula C19H13ClN2O3S3 B281602 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide

Cat. No.: B281602
M. Wt: 449 g/mol
InChI Key: LRNSEWVOKBURRE-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a chlorobenzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common method includes the initial formation of the benzothiazole ring through the condensation of 2-aminobenzenethiol with aldehydes or ketones The final step involves the sulfonation of the aromatic ring to introduce the chlorobenzenesulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as piperidine and solvents like dimethyl formamide can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include quinones, amines, and substituted sulfonamides, respectively .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like topoisomerase, which is crucial for DNA replication in cancer cells . Additionally, it can disrupt bacterial cell wall synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide is unique due to its combined structural features, which confer both antimicrobial and anticancer properties. This dual functionality makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H13ClN2O3S3

Molecular Weight

449 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C19H13ClN2O3S3/c20-12-5-8-14(9-6-12)28(24,25)22-13-7-10-16(23)18(11-13)27-19-21-15-3-1-2-4-17(15)26-19/h1-11,22-23H

InChI Key

LRNSEWVOKBURRE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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